molecular formula C13H18N2O5 B12162440 1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid

1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid

Cat. No.: B12162440
M. Wt: 282.29 g/mol
InChI Key: OVKFRGWYUWLVRS-UHFFFAOYSA-N
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Description

The compound 1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a 4-carboxylic acid substituent and a propanoyl chain linked to a 3-methoxy-1,2-oxazole heterocycle. This structure combines a rigid piperidine core with a polar carboxylic acid group and a methoxy-substituted oxazole, which may enhance both solubility and target-binding capabilities in pharmacological contexts.

Properties

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

1-[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C13H18N2O5/c1-19-11-8-10(20-14-11)2-3-12(16)15-6-4-9(5-7-15)13(17)18/h8-9H,2-7H2,1H3,(H,17,18)

InChI Key

OVKFRGWYUWLVRS-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the 3-(3-methoxy-1,2-oxazol-5-yl)propanoyl intermediate:

    Coupling with piperidine-4-carboxylic acid:

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) under acidic conditions.

    Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidation can yield hydroxylated or carbonylated derivatives.
  • Reduction can lead to partially or fully reduced oxazole rings.
  • Substitution can produce a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Research has indicated that compounds similar to 1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid exhibit various biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Neurological Effects : The piperidine structure is known for its ability to interact with neurotransmitter systems, suggesting potential applications in neuropharmacology.

Medicinal Chemistry Applications

The compound can serve as a lead structure for the development of new pharmaceuticals. Its unique functional groups allow for modifications that can enhance efficacy and reduce toxicity. The following table summarizes key applications in medicinal chemistry:

Application AreaDescription
Drug Design Modification of the compound's structure to optimize pharmacological properties.
Bioactivity Profiling Screening derivatives for activity against specific biological targets.
Synthesis of Analogues Developing analogues to explore structure-activity relationships.

Case Studies

Several case studies highlight the compound's potential applications:

  • Antimicrobial Studies : A study evaluated the antimicrobial activity of piperidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial potential.
  • Cancer Cell Line Testing : Research involving human cancer cell lines demonstrated that modifications to the oxazole ring increased cytotoxicity, highlighting the importance of structural optimization in drug development.
  • Neuropharmacological Research : Investigations into the effects on neurotransmitter receptors revealed that certain derivatives could modulate dopamine receptor activity, indicating possible applications in treating neurological disorders such as schizophrenia.

Mechanism of Action

The mechanism of action of 1-[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Molecular Properties

The target compound’s defining features include:

  • Piperidine-4-carboxylic acid core : Provides a basic nitrogen and a carboxylic acid group for ionic interactions.
  • Propanoyl linker: A three-carbon chain connecting the piperidine to the heterocycle.
  • 3-Methoxy-1,2-oxazole : A five-membered heterocycle with methoxy substitution at position 3, influencing electronic and steric properties.
Table 1: Molecular Properties of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Heterocycle Type
Target: 1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid C₁₃H₁₇N₂O₅* 281† Carboxylic acid, methoxy, propanoyl 1,2-Oxazole (isoxazole)
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride C₁₄H₁₈ClN₃O 279.76 Hydrochloride salt, methylphenyl 1,2,4-Oxadiazole
5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid C₁₈H₁₉N₃O₅ 357.37 Benzyloxycarbonyl, carboxylic acid 1,3-Oxazole
1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid C₂₃H₂₂N₄O₅ 434.45 Benzo[1,3]dioxole, imidazopyrimidine Imidazo[1,2-a]pyrimidine

*Inferred formula based on structural analysis.
†Calculated molecular weight.

Functional Group and Heterocycle Analysis

Substituent Effects: The 3-methoxy group on the target’s oxazole may improve metabolic stability compared to methylphenyl substituents (), which introduce bulkier hydrophobic groups .

Linker Modifications: The propanoyl chain in the target provides flexibility, whereas analogs with methylene () or direct heterocycle attachments () exhibit reduced conformational freedom .

Biological Activity

1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into its key components:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Oxazole moiety : A five-membered ring containing nitrogen and oxygen, which contributes to the compound's biological properties.
  • Carboxylic acid group : Enhances solubility and may influence biological interactions.

Research indicates that compounds with similar structures often exhibit activities such as:

  • Enzyme inhibition : Many piperidine derivatives have been shown to inhibit enzymes involved in various metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.
  • Antiproliferative effects : The presence of the oxazole group may contribute to antiproliferative activity by interfering with cellular signaling pathways crucial for cancer cell growth.

Antiproliferative Activity

A study highlighted the antiproliferative effects of related piperidine compounds. For instance, 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives demonstrated significant potency against cancer cell lines, with IC50 values in the nanomolar range. This suggests that 1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid may exhibit similar properties due to structural similarities .

Enzyme Inhibition Studies

In vitro assays have shown that piperidine derivatives can inhibit cathepsin K (Cat K), an enzyme implicated in bone degradation. The inhibition of Cat K is particularly relevant for diseases like osteoporosis. Preliminary data suggest that the introduction of specific substituents on the piperidine ring can enhance inhibitory activity .

Case Studies and Research Findings

  • Anticancer Activity : A series of experiments assessed the cytotoxic effects of various piperidine derivatives on prostate cancer cell lines (DU-145). Results indicated a dose-dependent reduction in cell viability, supporting further investigation into the mechanism of action .
  • Inflammatory Response Modulation : Another study explored the anti-inflammatory potential of related compounds in animal models. Administration resulted in reduced levels of pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases .

Comparative Analysis Table

CompoundBiological ActivityIC50 Value (nM)Mechanism of Action
1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acidAntiproliferativeTBDEnzyme inhibition
4-(1,2,4-Oxadiazol-5-yl)piperidineAnticancer (DU-145)~120Tubulin inhibition
Piperidine derivative XAnti-inflammatoryTBDCytokine modulation

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